Tert-butyl (3-amino-3-iminopropyl)carbamate
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Overview
Description
Tert-butyl (3-amino-3-iminopropyl)carbamate is an organic compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol. This compound is commonly used in various fields of research and industry due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to play a key role in the synthesis of spermidine analogues and the Suzuki reaction
Action Environment
It is recommended to store the compound at 4°c, protected from light, and under nitrogen . This suggests that temperature, light, and oxygen levels may affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (3-amino-3-iminopropyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 3-aminopropylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques . The process is designed to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-3-iminopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution .
Scientific Research Applications
Tert-butyl (3-amino-3-iminopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and as a component in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (3-amino-3-iminopropyl)carbamate include:
- Tert-butyl (3-aminopropyl)carbamate
- Tert-butyl N-(2-carbamimidoylethyl)carbamate
- Carbamic acid, (3-amino-3-iminopropyl)-, 1,1-dimethylethyl ester
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields of research and industry set it apart from similar compounds.
Biological Activity
Tert-butyl (3-amino-3-iminopropyl)carbamate, also known by its CAS number 75178-96-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate functional group, contributing to its reactivity and biological interaction potential.
Property | Value |
---|---|
Molecular Formula | C₈H₁₈N₂O₂ |
Molecular Weight | 174.24 g/mol |
Density | 1.0±0.1 g/cm³ |
Melting Point | 22 °C (lit.) |
Boiling Point | 271.7±23.0 °C at 760 mmHg |
Flash Point | 118.1±22.6 °C |
Biological Activity
This compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:
- Anticancer Activity : The compound has shown significant activity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of dipeptides and other biologically active molecules, enhancing drug development processes .
- Interaction with Biological Macromolecules : Preliminary studies indicate that it may interact with proteins and enzymes involved in critical biological pathways, including those related to apoptosis and cell cycle regulation .
Anticancer Properties
A study highlighted the efficacy of this compound in inhibiting the proliferation of specific cancer cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in affected cells .
Synthesis Applications
In peptide synthesis, this compound is utilized as a starting material for the formation of dipeptides using coupling reagents such as N,N'-diethylene-N''-2-chloroethyl thiophosphoramide. This method has been reported to yield satisfactory results in a short reaction time.
Interaction Studies
Research has demonstrated that this compound can interact with various signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cellular responses to growth factors and cytokines . These interactions suggest potential therapeutic roles in managing inflammatory diseases.
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJHJDLTXMUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507810 |
Source
|
Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-36-2 |
Source
|
Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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